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Compound of Interest

(1S,2R)-2-Aminocyclopentanol
Compound Name:
hydrochloride

Cat. No.: B112327

CAS Number: 225791-13-9

For Researchers, Scientists, and Drug Development Professionals

Core Compound Summary

(1S,2R)-2-Aminocyclopentanol hydrochloride is a chiral aminocycloalkanol that serves as a
crucial building block in asymmetric synthesis. Its stereochemically defined structure makes it a
valuable intermediate in the pharmaceutical industry, particularly in the development of antiviral
and anticancer therapeutics. The hydrochloride salt form enhances its stability and handling
properties.

Physicochemical Properties

A summary of the key quantitative data for (1S,2R)-2-Aminocyclopentanol hydrochloride is
presented in the table below.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b112327?utm_src=pdf-interest
https://www.benchchem.com/product/b112327?utm_src=pdf-body
https://www.benchchem.com/product/b112327?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112327?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value

Molecular Formula CsH12CINO

Molecular Weight 137.61 g/mol
Appearance White to light yellow solid
Boiling Point 220.9 °C at 760 mmHg
Storage Temperature 2-8°C

Synthesis and Manufacturing

The enantiomerically pure synthesis of (1S,2R)-2-Aminocyclopentanol is paramount to its utility
in drug development. A common and effective strategy involves a chemoenzymatic approach,
which leverages the high stereoselectivity of enzymes to achieve the desired chirality. While a
specific detailed protocol for the (1S,2R) isomer is not readily available in public literature, a
representative experimental workflow can be inferred from the synthesis of its stereocisomers
and related chiral aminocyclopentanols.

Representative Synthetic Pathway: Chemoenzymatic
Resolution

A plausible synthetic route for chiral aminocyclopentanols involves the following key steps:

» Hetero-Diels-Alder Reaction: This reaction can be used to construct the cyclopentane ring
with initial stereochemical control.

o Enzymatic Kinetic Resolution: A key step where a lipase, such as Burkholderia cepacia
lipase, is used to selectively acylate one enantiomer of a racemic aminocyclopentanol
precursor, allowing for the separation of the two enantiomers.

» Deprotection: Removal of protecting groups to yield the final aminocyclopentanol.

» Salt Formation: Treatment with hydrochloric acid to form the stable hydrochloride salt.
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Caption: Conceptual workflow for the chemoenzymatic synthesis.
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Applications in Drug Development

(1S,2R)-2-Aminocyclopentanol hydrochloride is a key intermediate in the synthesis of
carbocyclic nucleoside analogues, a class of compounds known for their antiviral activity.
These molecules mimic natural nucleosides but have a carbocyclic ring instead of a ribose
sugar, which imparts greater metabolic stability.

Role in Antiviral Drug Synthesis: The Example of
Carbocyclic Nucleosides

Carbocyclic nucleosides, such as Abacavir, are potent inhibitors of viral reverse transcriptase.
The chiral aminocyclopentanol moiety provides the crucial stereochemistry for the
cyclopentene ring that mimics the sugar portion of natural nucleosides.

Mechanism of Action of Carbocyclic Nucleoside Analogues (e.g., Abacavir):

o Cellular Uptake and Phosphorylation: The carbocyclic nucleoside analogue is taken up by
host cells and is sequentially phosphorylated by cellular kinases to its active triphosphate
form.

« Inhibition of Reverse Transcriptase: The triphosphate analogue acts as a competitive
inhibitor of the viral reverse transcriptase enzyme.

e Chain Termination: It is incorporated into the growing viral DNA chain. Due to the lack of a 3'-
hydroxyl group on the cyclopentane ring, the addition of the next nucleotide is blocked,
leading to chain termination and halting viral replication.
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Caption: Signaling pathway for antiviral activity.

Experimental Protocols

While a specific, published, detailed experimental protocol for the synthesis of CAS number
225791-13-9 is not available, a general procedure for a key step in the synthesis of chiral
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aminocyclopentanols, the enzymatic resolution, is provided below as a representative example.
This protocol is based on established methodologies for similar compounds.

Representative Protocol: Enzymatic Kinetic Resolution
of a Racemic Aminocyclopentanol Precursor

Objective: To separate the enantiomers of a racemic N-protected-2-aminocyclopentanol
derivative using lipase-catalyzed acylation.

Materials:

Racemic N-protected-2-aminocyclopentanol derivative

Burkholderia cepacia lipase (Amano Lipase PS)

Vinyl acetate

Anhydrous organic solvent (e.g., toluene or THF)

Silica gel for column chromatography

Eluent for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

Dissolve the racemic N-protected-2-aminocyclopentanol derivative (1 equivalent) in the
anhydrous organic solvent.

e Add vinyl acetate (1.5-2 equivalents) to the solution.
e Add Burkholderia cepacia lipase to the mixture.

« Stir the reaction mixture at room temperature and monitor the progress by thin-layer
chromatography (TLC) or gas chromatography (GC). The reaction is typically stopped at or
near 50% conversion to ensure high enantiomeric excess of both the unreacted alcohol and
the acylated product.
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» Once the desired conversion is reached, filter off the enzyme and wash it with the reaction
solvent.

» Concentrate the filtrate under reduced pressure.

o Purify the resulting mixture of the acylated product and the unreacted alcohol by silica gel
column chromatography to separate the two enantiomers.

Expected Outcome:

This procedure yields one enantiomer as the acylated product and the other as the unreacted
alcohol, both with high enantiomeric excess. Subsequent deprotection steps would then be
carried out on the desired enantiomer to obtain the final (1S,2R)-2-Aminocyclopentanol.

Conclusion

(1S,2R)-2-Aminocyclopentanol hydrochloride is a valuable and highly sought-after chiral
building block in the synthesis of complex pharmaceutical molecules. Its importance lies in its
ability to introduce specific stereochemistry, which is critical for the biological activity of many
drugs, particularly carbocyclic nucleoside antiviral agents. The chemoenzymatic approach to its
synthesis highlights the power of biocatalysis in producing enantiomerically pure compounds
for the pharmaceutical industry. Further research into the development of more efficient and
scalable synthetic routes for this and other chiral intermediates will continue to be a key area of
focus in drug discovery and development.

¢ To cite this document: BenchChem. [In-depth Technical Guide: (1S,2R)-2-
Aminocyclopentanol Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b112327#1s-2r-2-aminocyclopentanol-hydrochloride-
cas-number-225791-13-9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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